molecular formula C15H19N3O2 B7475450 N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

Número de catálogo B7475450
Peso molecular: 273.33 g/mol
Clave InChI: KHTSVXOIUWPPCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of compounds called lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.

Mecanismo De Acción

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide targets the TCA cycle in cancer cells, which is upregulated in response to the high energy demands of rapidly dividing cancer cells. By inhibiting key enzymes in the TCA cycle, N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide disrupts the metabolic balance of cancer cells, leading to increased oxidative stress, reduced ATP production, and ultimately, cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. Additionally, N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to inhibit cancer cell migration and invasion, and to sensitize cancer cells to radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to induce apoptosis through multiple pathways, and its synergistic effects with other chemotherapeutic agents. However, its limitations include its relatively short half-life and the need for intravenous administration, which may limit its clinical utility.

Direcciones Futuras

There are several future directions for research on N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, including the development of new formulations and delivery methods to improve its pharmacokinetics and clinical efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide in combination with other targeted agents and immunotherapies.

Métodos De Síntesis

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide can be synthesized through a multistep process involving the condensation of 3-methyl-2-oxobenzimidazole and cyclopentanone, followed by the addition of acetyl chloride and subsequent purification steps. The synthesis method has been optimized to yield high purity and potency of the compound.

Aplicaciones Científicas De Investigación

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, ovarian, and hematological malignancies. It has been shown to selectively target cancer cells while sparing normal cells, leading to reduced toxicity and improved efficacy. In clinical trials, N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has demonstrated promising results as a single agent or in combination with other chemotherapeutic agents.

Propiedades

IUPAC Name

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-12-8-4-5-9-13(12)18(15(17)20)10-14(19)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTSVXOIUWPPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.